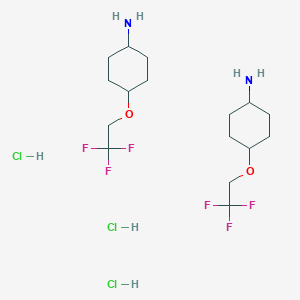
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is a biochemical compound used primarily in proteomics research. It is characterized by the presence of trifluoroethoxy groups attached to a cyclohexane ring, which is further linked to an amine group. The compound is typically available in its trihydrochloride form, which enhances its solubility and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of Trifluoroethoxycyclohexane: This involves the reaction of cyclohexanol with 2,2,2-trifluoroethanol in the presence of an acid catalyst.
Amination: The trifluoroethoxycyclohexane is then reacted with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: The final step involves the treatment of the amine compound with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkylamines .
科学研究应用
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and function .
相似化合物的比较
Similar Compounds
Bis(2,2,2-trifluoroethoxy)methane: This compound has similar trifluoroethoxy groups but differs in its core structure.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds also contain trifluoroethoxy groups but are linked to a different heterocyclic core
Uniqueness
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is unique due to its cyclohexane core structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific research applications .
属性
分子式 |
C16H31Cl3F6N2O2 |
|---|---|
分子量 |
503.8 g/mol |
IUPAC 名称 |
4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;trihydrochloride |
InChI |
InChI=1S/2C8H14F3NO.3ClH/c2*9-8(10,11)5-13-7-3-1-6(12)2-4-7;;;/h2*6-7H,1-5,12H2;3*1H |
InChI 键 |
HZDXTSFNDPNTSU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N)OCC(F)(F)F.C1CC(CCC1N)OCC(F)(F)F.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















